

Validating FPI-1523's PBP2 Inhibition: A Comparative Guide Using BOCILLIN FL

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Compound of Interest

Compound Name: FPI-1523

Cat. No.: B12387629

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **FPI-1523**'s efficacy in inhibiting Penicillin-Binding Protein 2 (PBP2) against other relevant compounds. The data presented is supported by established experimental protocols utilizing BOCILLIN™ FL, a fluorescently labeled penicillin derivative, offering a robust and sensitive method for characterizing PBP inhibitors.

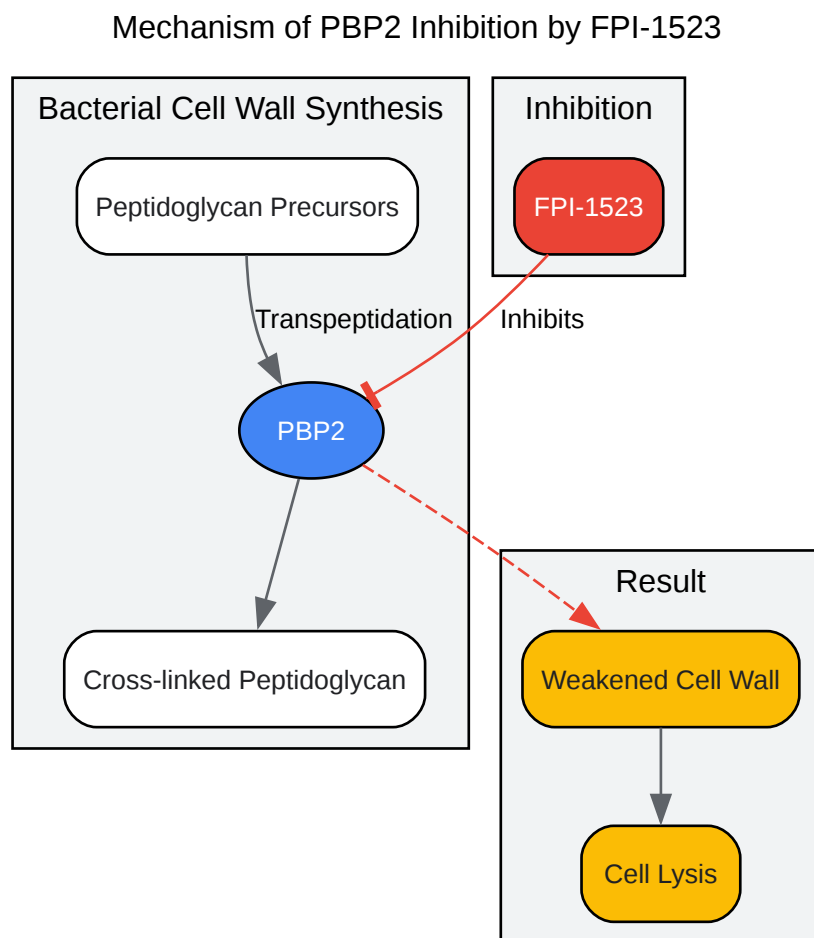
Quantitative Comparison of PBP2 Inhibitors

The inhibitory activity of **FPI-1523** and comparators against E. coli PBP2 was determined using a gel-based competition assay with BOCILLIN FL. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of their relative potencies. Lower IC50 values indicate higher inhibitory potency.

Compound	Target PBP	IC50 (μM)	Assay Type
FPI-1523	E. coli PBP2	3.2 ± 0.4[1][2]	Gel-based competition with BOCILLIN FL[1][2]
FPI-1602	E. coli PBP2	3.6 ± 0.3[2]	Gel-based competition with BOCILLIN FL[2]
FPI-1465	E. coli PBP2	15 ± 1[2]	Gel-based competition with BOCILLIN FL[2]
Avibactam (AVI)	E. coli PBP2	63 ± 6[2]	Gel-based competition with BOCILLIN FL[2]

Mechanism of PBP2 Inhibition

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] PBP2, specifically, is a transpeptidase that cross-links peptidoglycan strands, providing structural integrity to the cell wall.[4] Inhibition of PBP2 disrupts this process, leading to a weakened cell wall and ultimately bacterial cell lysis.[5] **FPI-1523**, a β-lactamase inhibitor, also demonstrates inhibitory activity against PBP2.[1][2]



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Figure 1. Signaling pathway of PBP2 inhibition by **FPI-1523**.

Experimental Protocols

The following are detailed methodologies for validating PBP2 inhibition using BOCILLIN FL.

Gel-Based BOCILLIN FL Competition Assay

This assay measures the ability of a test compound to compete with BOCILLIN FL for binding to the PBP2 active site.

Materials:

- Purified recombinant PBP2
- BOCILLIN™ FL (stock solution in DMSO)
- **FPI-1523** (and other test inhibitors)
- Assay buffer (e.g., 25 mM Potassium Phosphate, pH 7.5)[3]
- SDS-PAGE loading buffer
- Tris-Glycine SDS-PAGE gels
- Fluorescence gel imager

Procedure:

- Reaction Setup: In microcentrifuge tubes, combine the purified PBP2 enzyme with varying concentrations of the test inhibitor (e.g., **FPI-1523**) in the reaction buffer. Include a "no inhibitor" control.
- Pre-incubation: Incubate the reaction mixtures at 37°C for 15 minutes to allow the inhibitor to bind to PBP2.[4]
- BOCILLIN™ FL Labeling: Add BOCILLIN™ FL to each tube to a final concentration of 10 μM.[4]
- Labeling Incubation: Incubate the tubes at 37°C for an additional 15 minutes in the dark.[4]
- Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.[4]
- Denaturation: Heat the samples at 95°C for 5 minutes.[4]
- SDS-PAGE: Load the samples onto a Tris-Glycine SDS-PAGE gel and perform electrophoresis until adequate separation is achieved.[4]

- Visualization: Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the fluorophore on BOCILLIN™ FL (e.g., excitation ~488 nm, emission ~520 nm).[4]
- Data Analysis: Quantify the fluorescence intensity of the PBP2 band in each lane. Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Workflow for Gel-Based BOCILLIN FL Competition Assay

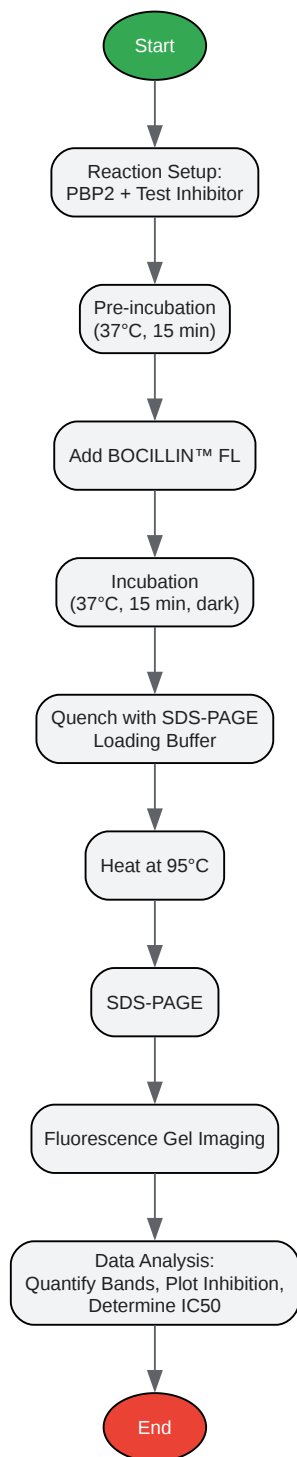
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Figure 2. Experimental workflow for the gel-based BOCILLIN FL assay.

Fluorescence Polarization (FP) Based BOCILLIN FL Competition Assay

This high-throughput method measures the change in polarization of the fluorescent probe upon binding to PBP2. It is suitable for screening large numbers of compounds.

Materials:

- Purified recombinant PBP2
- BOCILLIN™ FL (stock solution in DMSO)
- Test inhibitors
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 0.01% Triton X-100)[4]
- Black, flat-bottom 96- or 384-well microplates
- Microplate reader capable of fluorescence polarization measurements

Procedure:

- Assay Plate Preparation: Add assay buffer to all wells. Add serial dilutions of the test inhibitor to the appropriate wells. Include a "no inhibitor" control (maximum polarization) and a "no PBP2" control (minimum polarization).[4]
- Enzyme Addition: Add PBP2 in assay buffer to each well (e.g., final concentration of 1.3 nM). [4]
- BOCILLIN™ FL Addition: Add BOCILLIN™ FL to all wells (e.g., final concentration of 2 nM).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
- Measurement: Measure fluorescence polarization using a microplate reader.
- Data Analysis: Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Alternative Methods for PBP Inhibition Validation

While the BOCILLIN FL assay is a widely used and reliable method, other techniques can also be employed to validate PBP inhibitors:

- **Fluorescence Anisotropy-Based Assays:** This method is similar to fluorescence polarization and can be used to measure the second-order acylation rate constants of inhibitors for PBPs.
- **Biotinylated β -Lactam Conjugates:** A β -lactam-biotin conjugate can be used to label PBPs. The labeled PBPs are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a fluorogenic HRP substrate. This method can be adapted for a microtiter plate format.
- **Isothermal Titration Calorimetry (ITC):** ITC directly measures the heat released or absorbed during the binding of an inhibitor to a PBP, providing a complete thermodynamic profile of the interaction.
- **X-ray Crystallography:** This technique can provide a high-resolution three-dimensional structure of the inhibitor bound to the PBP active site, offering detailed insights into the binding mode and mechanism of inhibition.^[1]

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